4-Amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate
Overview
Description
Abanoquil mesilate is a chemical compound known for its role as an alpha-1 adrenergic receptor antagonistThe compound is characterized by its ability to relax smooth muscle tissues, making it a subject of interest in various medical and scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Abanoquil mesilate involves the condensation of 2-amino-4,5-dimethoxybenzonitrile with 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This reaction is facilitated by phosphorus oxychloride and dimethylacetamide in refluxing chloroform. The resulting intermediate is then cyclized using lithium diisopropylamide in tetrahydrofuran at -70°C or zinc chloride in refluxing dimethylacetamide .
Industrial Production Methods: Industrial production of Abanoquil mesilate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Abanoquil mesilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Abanoquil mesilate can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline compounds .
Scientific Research Applications
Abanoquil mesilate has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying alpha-1 adrenergic receptor antagonists.
Biology: Research has focused on its effects on smooth muscle tissues and its potential role in treating erectile dysfunction.
Medicine: The compound has been investigated for its antiarrhythmic properties and its ability to facilitate erections in cases of erectile dysfunction.
Industry: Abanoquil mesilate is used in the development of pharmaceuticals targeting cardiovascular and genitourinary conditions .
Mechanism of Action
Abanoquil mesilate exerts its effects by antagonizing alpha-1 adrenergic receptors. This action leads to the relaxation of smooth muscle tissues, particularly in the corpus cavernosum and penile arteries. The compound’s mechanism involves blocking the sympathetic nervous activity that stimulates alpha adrenoceptors, thereby facilitating muscle relaxation and improving blood flow .
Comparison with Similar Compounds
Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Terazosin: Similar to prazosin, it is used for treating high blood pressure and urinary retention.
Doxazosin: Also an alpha-1 blocker, used for hypertension and urinary issues.
Uniqueness: Abanoquil mesilate is unique due to its high selectivity for the alpha-1 subtype of adrenergic receptors. This selectivity makes it particularly effective in relaxing smooth muscle tissues without significantly affecting blood pressure, which is a common side effect of other alpha-1 blockers .
Properties
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4.CH4O3S/c1-26-18-7-13-5-6-25(12-14(13)8-19(18)27-2)22-10-16(23)15-9-20(28-3)21(29-4)11-17(15)24-22;1-5(2,3)4/h7-11H,5-6,12H2,1-4H3,(H2,23,24);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDPOTBKJNHQLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC4=CC(=C(C=C4C(=C3)N)OC)OC)OC.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922813 | |
Record name | Methanesulfonic acid--2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dimethoxyquinolin-4-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118931-00-3 | |
Record name | UK 52046 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118931003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid--2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dimethoxyquinolin-4-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABANOQUIL MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAX6HQS78D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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